1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Nonadecafluoro-11-iodoundecane

Description

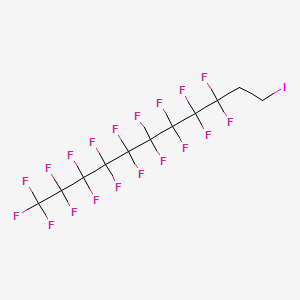

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Nonadecafluoro-11-iodoundecane (CAS 65510-56-7) is a perfluoroalkyl iodide (PFAI) characterized by a linear undecane backbone with 19 fluorine atoms and a terminal iodine substituent. Its structure combines high thermal stability and chemical inertness due to the strong C–F bonds, while the iodine atom provides a reactive site for further functionalization. This compound is classified under γ-ω-perfluoroalkyl iodides (C4-20) and is listed in industrial standards as a restricted substance due to environmental and health concerns associated with per- and polyfluoroalkyl substances (PFAS) .

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro-11-iodoundecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4F19I/c12-3(13,1-2-31)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)30/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFIGGWFHDAMOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4F19I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9070323 | |

| Record name | 1-(Perfluorononyl)-2-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9070323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65510-56-7 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Nonadecafluoro-11-iodoundecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65510-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro-11-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065510567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro-11-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Perfluorononyl)-2-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9070323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro-11-iodoundecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Nonadecafluoro-11-iodoundecane typically involves the iodination of a perfluorinated alkane. One common method is the reaction of a perfluorinated alkane with iodine in the presence of a catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using specialized equipment to handle the highly reactive fluorinated intermediates. The process requires stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The terminal iodine atom serves as a reactive site for nucleophilic substitution (SN2 or radical mechanisms). Examples include:

-

Mechanistic Insight : The electron-withdrawing effect of fluorinated groups polarizes the C–I bond, enhancing iodine’s leaving-group ability. Cross-coupling reactions often proceed via oxidative addition with transition metals .

Radical Reactions

The C–I bond undergoes homolytic cleavage under UV light or thermal initiation, generating perfluorinated radicals:

These radicals participate in:

-

Polymerization : With fluorinated monomers (e.g., tetrafluoroethylene) to form branched fluoropolymers.

-

Chain-transfer reactions : Modifying molecular weight in telomerization processes.

Elimination Reactions

Under strong bases (e.g., KOtBu), β-elimination can occur, yielding perfluorinated alkenes:

Environmental Degradation

While resistant to hydrolysis and oxidation, potential pathways include:

Experimental Findings

-

Synthesis : Produced via telomerization of tetrafluoroethylene with iodoperfluoroalkanes, followed by fractional distillation .

-

Stability : Decomposes at >200°C, releasing hydrogen fluoride and iodine vapors.

Comparative Reactivity

Compared to non-fluorinated analogs (e.g., 1-iodoundecane), reactions are slower due to:

Scientific Research Applications

Environmental Science

- Pollution Monitoring : Due to its persistence in the environment and potential bioaccumulation properties, 1,1,1,2,2,3,3,...-Nonadecafluoro-11-iodoundecane is studied for its role in environmental monitoring. It can serve as an indicator of perfluorinated compound pollution in aquatic systems.

- Toxicological Studies : Research has focused on understanding the toxicological impacts of this compound on aquatic organisms. Studies indicate that perfluorinated compounds can disrupt endocrine functions and may have implications for biodiversity .

Materials Science

- Fluorinated Polymers : The compound is investigated for its potential use in creating fluorinated polymers that exhibit superior chemical resistance and thermal stability. These materials can be utilized in coatings and membranes that require high durability under extreme conditions.

- Surface Modification : Its low surface energy makes it suitable for applications in surface modification technologies where non-stick or hydrophobic surfaces are desired. This includes applications in textiles and food packaging .

Medicinal Chemistry

- Drug Delivery Systems : The unique properties of this compound allow it to be explored as a component in drug delivery systems. Its ability to encapsulate hydrophobic drugs can enhance bioavailability and therapeutic efficacy.

- Antimicrobial Properties : Preliminary studies suggest that perfluorinated compounds may exhibit antimicrobial activity. Research is ongoing to evaluate the effectiveness of 1,...-Nonadecafluoro-11-iodoundecane against various pathogens .

Case Study 1: Environmental Impact Assessment

A study conducted on the bioaccumulation of perfluorinated compounds in freshwater ecosystems highlighted the persistence of 1,...-Nonadecafluoro-11-iodoundecane in sediments and its potential impact on aquatic life. Researchers found significant concentrations in fish species which raised concerns about food safety and ecological health.

Case Study 2: Development of Fluorinated Coatings

In materials science research aimed at developing new fluorinated coatings for industrial applications, 1,...-Nonadecafluoro-11-iodoundecane was incorporated into polymer matrices. The resulting materials demonstrated enhanced resistance to solvents and improved mechanical properties compared to traditional coatings.

Mechanism of Action

The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Nonadecafluoro-11-iodoundecane exerts its effects is primarily related to its

Biological Activity

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Nonadecafluoro-11-iodoundecane (CAS No. 65510-56-7) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to provide an in-depth analysis of its biological activity based on available literature and research findings.

Structure and Composition

This compound is characterized by:

- A long carbon chain with multiple fluorine substitutions.

- An iodine atom at the 11th position.

This structure contributes to its hydrophobic nature and stability against environmental degradation.

Physical Properties

The compound exhibits properties typical of perfluorinated compounds:

- High thermal stability

- Low surface tension

- Resistance to chemical reactions

These properties make it useful in various industrial applications but raise concerns regarding its environmental persistence and bioaccumulation potential.

Toxicological Studies

Research indicates that perfluorinated compounds (PFCs), including 1,1,1,2,2,3,...-Nonadecafluoro-11-iodoundecane may exhibit various toxicological effects:

- Endocrine Disruption : PFCs can interfere with hormonal systems in wildlife and humans.

- Developmental Toxicity : Studies suggest potential impacts on fetal development and reproductive health.

Case Study: Endocrine Disruption

A study published by the OECD highlighted the endocrine-disrupting potential of several PFCs. The findings indicated that exposure to these compounds could lead to altered hormone levels and reproductive issues in animal models .

Environmental Impact

Due to their stability and resistance to degradation:

- Bioaccumulation : PFCs have been detected in various ecosystems and are known to accumulate in the food chain.

Case Study: Bioaccumulation Research

Research conducted by the European Chemicals Agency (ECHA) found significant levels of PFCs in aquatic organisms. The study concluded that these compounds pose a risk to aquatic life due to their bioaccumulative nature .

Human Health Risks

The potential health risks associated with exposure to 1,1,1,...Nonadecafluoro-11-iodoundecane include:

- Cancer Risk : Some studies have linked PFC exposure to increased cancer risk.

- Liver Toxicity : Elevated liver enzymes have been observed in populations exposed to high levels of PFCs.

Regulatory Status

The compound is subject to various regulations due to its hazardous nature. It is included in the PIC (Prior Informed Consent) regulation under the European Union guidelines . This classification necessitates strict reporting and management practices for manufacturers and users.

Summary of Biological Activities

Regulatory Overview

| Regulation Body | Regulation Type | Status |

|---|---|---|

| ECHA | PIC Regulation | Included |

| OECD | Health Risk Assessment | Ongoing research |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Perfluoroalkyl iodides vary in chain length, fluorine substitution patterns, and terminal functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Perfluoroalkyl Iodides

Key Differences:

Fluorine Substitution : The target compound has a higher fluorine density (19 atoms) compared to heptadecafluoro analogues (17 atoms), enhancing its hydrophobicity and chemical resistance .

Regulatory Status : Unlike shorter-chain PFAIs (e.g., C10 derivatives), the C11 and C12 homologues are increasingly restricted. Toyota’s manufacturing standards explicitly ban the C11 compound due to PFAS persistence .

Synthesis: The heptadecafluoro analogue (C11, 17 F) is synthesized via a triphenylphosphine-mediated iodination of perfluorinated alcohols in CH₂Cl₂ . The nonadecafluoro variant likely follows similar pathways but requires stricter fluorine substitution control.

Industrial and Environmental Impact

- The C11 compound’s inclusion in NEC’s procurement restrictions highlights its environmental risk profile .

- Regulatory Actions : Toyota’s 2020 standards and OECD’s PFAS database emphasize phasing out long-chain PFAIs (C11–C12) in favor of shorter alternatives (C6–C8) .

Contrast with Non-Fluorinated Analogues

- 1-Iodoundecane (Non-Fluorinated): Unlike its fluorinated counterpart, this compound acts as a bovine estrus-inducing chemosignal, triggering sexual behaviors in bulls via olfactory cues . The fluorinated variant lacks bioactivity in mammalian systems due to its inertness.

Table 2: Functional and Regulatory Comparison

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Nonadecafluoro-11-iodoundecane to improve yield and purity?

- Methodological Answer : Focus on stepwise fluorination and iodine substitution protocols. Use gas chromatography (GC) to monitor intermediate purity and optimize reaction conditions (e.g., temperature, solvent polarity). Purification via fractional distillation or supercritical CO₂ extraction can mitigate byproducts. Reference fluorinated hydrocarbon synthesis frameworks in chemical engineering design (e.g., membrane separation technologies ).

Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR, particularly ¹⁹F and ¹³C) and X-ray crystallography for structural elucidation. Mass spectrometry (MS) with electron ionization (EI) confirms molecular weight. Computational tools like density functional theory (DFT) can predict vibrational spectra (e.g., C-F and C-I bond stretching modes) .

Q. How do researchers assess the thermal and chemical stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition thresholds. Accelerated stability studies in acidic/alkaline environments (pH 2–12) at elevated temperatures (40–100°C) can identify degradation pathways. Cross-reference results with fluorocarbon stability databases (e.g., NIST Chemistry WebBook ).

Advanced Research Questions

Q. What methodological frameworks explain the environmental partitioning and persistence of this compound in aquatic systems?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to predict octanol-water partition coefficients (log Kow). Conduct biotic/abiotic degradation studies under simulated environmental conditions (UV exposure, microbial activity). Compare results with toxicological profiles of analogous perfluoroalkyl substances (PFAS) .

Q. How can researchers resolve contradictions in reported degradation rates of this compound across different studies?

- Methodological Answer : Apply meta-analysis to identify confounding variables (e.g., pH, ionic strength). Validate methodologies via interlaboratory comparisons using standardized protocols. Integrate digital trace data (e.g., LC-MS/MS datasets) with survey-based metadata to contextualize discrepancies .

Q. What computational approaches are suitable for modeling the interactions of this compound with biological macromolecules?

- Methodological Answer : Employ molecular docking simulations to study binding affinities with proteins (e.g., serum albumin). Use molecular dynamics (MD) to track conformational changes over time. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in catalytic applications?

- Methodological Answer : Develop a kinetic study framework using time-resolved spectroscopy (e.g., stopped-flow UV-Vis). Probe iodine’s role as a leaving group in nucleophilic substitution reactions. Compare catalytic efficiency with non-fluorinated analogs under identical conditions .

Q. What methodologies are critical for assessing the compound’s ecotoxicity across trophic levels?

- Methodological Answer : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna, zebrafish embryos). Measure bioaccumulation factors (BAFs) in lipid-rich tissues. Cross-reference with EPA guidelines for PFAS risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.